molecular formula C26H24ClN3O3 B2561842 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 612046-50-1

5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2561842
CAS No.: 612046-50-1
M. Wt: 461.95
InChI Key: FRDITJHYSUICSB-UHFFFAOYSA-N
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Description

The compound 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione features a fused pyrrolo[3,4-d]isoxazole-dione core substituted with three distinct aryl groups:

  • 3-Chlorophenyl at position 5 (electron-withdrawing substituent).
  • 4-(Dimethylamino)phenyl at position 3 (electron-donating group).
  • o-Tolyl (2-methylphenyl) at position 2 (sterically bulky substituent).

This structure combines rigidity from the bicyclic core with functional diversity from the substituents, making it a candidate for applications in medicinal chemistry or agrochemical development .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-16-7-4-5-10-21(16)30-23(17-11-13-19(14-12-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-9-6-8-18(27)15-20/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDITJHYSUICSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic derivative belonging to the class of isoxazole compounds. Isoxazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties. The presence of substituents such as dimethylamino and chlorophenyl groups significantly influences its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound. Table 1 summarizes the antibacterial activity against various strains:

Microorganism Activity (Zone of Inhibition in mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus subtilis14

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing better interaction with bacterial cells.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising results in anticancer assays. Various studies have reported its efficacy against different cancer cell lines. Table 2 presents data on cytotoxicity against selected cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation. The chlorophenyl moiety is thought to play a crucial role in enhancing the compound's binding affinity to cellular targets.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their antibacterial properties. The compound was among those that showed superior activity against tested pathogens, attributed to its unique structural features .
  • Anticancer Screening : Another research effort focused on a series of isoxazole derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The study concluded that modifications at specific positions could enhance therapeutic efficacy .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

The 3-chlorophenyl substituent in the target compound distinguishes it from its 2-chlorophenyl isomer (CAS RN 325854-84-0, ). Key differences include:

  • Steric Effects : The 3-chloro orientation may reduce steric clashes compared to the ortho-substituted isomer, influencing conformational stability .
Table 1: Chlorophenyl Isomer Comparison
Property Target Compound (3-Chloro) 2-Chloro Isomer ()
Chlorine Position 3-Chlorophenyl 2-Chlorophenyl
Electronic Influence Moderate electron withdrawal Stronger electron withdrawal
Steric Hindrance Lower Higher (proximal to core)
Synthetic Accessibility Requires meta-substitution Ortho-substitution pathways

Substituent Variations in Pyrrolo[3,4-d]Isoxazole-Dione Analogs

Trifluoromethylpyridine Derivative ()

The compound 5-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 317821-85-5) differs in:

  • Substituents : Trifluoromethylpyridine (strong electron withdrawal) and methoxyphenyl (electron donation).
  • Molecular Weight : 470.8 g/mol (vs. ~450 g/mol estimated for the target compound).
  • Hydrogen Bonding: 10 H-bond acceptors and 0 donors, enhancing solubility compared to the target compound’s dimethylamino group (fewer acceptors) .
Methylphenyl and Isobutyl Analog ()

The compound 5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS 1005042-07-8) highlights:

  • Alkyl vs. Aryl Substituents: Isobutyl and methylphenyl groups increase hydrophobicity (logP > 3) compared to the target compound’s polar dimethylamino group.
  • Conformational Flexibility : The isobutyl chain may reduce planarity, altering binding kinetics .
Table 2: Substituent-Driven Property Comparison
Compound Key Substituents MW (g/mol) logP (Est.) H-Bond Acceptors Bioactivity Clues
Target Compound 3-ClPh, 4-(NMe2)Ph, o-Tolyl ~450 2.8–3.5 6–8 Potential kinase inhibition
CF3-pyridine, 4-MeOPh 470.8 3.1–3.8 10 Agrochemical candidate
4-MePh, isobutyl ~420 4.0–4.5 5–6 Lipophilic target binding

Structural Analogs with Heterocyclic Cores ()

Compounds with thiazole cores (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit:

  • Crystallography : Fluorophenyl groups adopt perpendicular orientations, suggesting conformational flexibility absent in the target compound’s rigid core .

Virtual Screening and Similarity Metrics ()

Structural similarity metrics (e.g., Tanimoto coefficients) may group the target compound with analogs like those in and . However:

  • Substituent Sensitivity: Minor changes (e.g., 3-Cl vs. 2-Cl, dimethylamino vs. methoxy) drastically alter bioactivity, underscoring the limitations of similarity-based screening .

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